(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol
CAS No.:
Cat. No.: VC13829559
Molecular Formula: C9H23NO2Si
Molecular Weight: 205.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H23NO2Si |
|---|---|
| Molecular Weight | 205.37 g/mol |
| IUPAC Name | 2-amino-3-[tert-butyl(dimethyl)silyl]oxypropan-1-ol |
| Standard InChI | InChI=1S/C9H23NO2Si/c1-9(2,3)13(4,5)12-7-8(10)6-11/h8,11H,6-7,10H2,1-5H3 |
| Standard InChI Key | LPLDCSWTBSTLOX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OCC(CO)N |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC(CO)N |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol consists of a three-carbon backbone with an amino group (-NH) at the second carbon, a hydroxyl group (-OH) at the first carbon, and a TBS-protected oxygen at the third carbon (Figure 1). The TBS group () enhances the compound’s stability by protecting the hydroxyl group from undesired reactions during synthetic processes .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 205.37 g/mol | |
| InChI Key | LPLDCSWTBSTLOX-MRVPVSSYSA-N | |
| SMILES Notation | CC(C)(C)Si(C)OCC@HCO |
The stereochemistry at the second carbon (R-configuration) is critical for its function in enantioselective reactions. The InChI key and SMILES string confirm the absolute configuration, which influences its interactions in chiral environments .
Stereochemical Comparison with Analogues
The (S)-enantiomer of structurally related compounds, such as (S)-1-((tert-butyldimethylsilyl)oxy)propan-2-ol (CAS 113534-13-7), exhibits distinct reactivity patterns due to mirror-image stereochemistry . For instance, Yamamoto et al. demonstrated that minor stereochemical alterations in TBS-protected alcohols significantly impact their efficacy as ligands in asymmetric catalysis .
Synthesis and Optimization
Patent-Based Synthesis Route
A high-yielding synthesis of (R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol is detailed in Chinese Patent CN108707080 . The procedure involves the reduction of an intermediate using sodium borohydride () and iodine () in tetrahydrofuran (THF) and methanol ():
Table 2: Reaction Conditions and Steps
| Parameter | Detail | Source |
|---|---|---|
| Reactants | Intermediate 2219g, THF, methanol, NaBH, I | |
| Temperature | 0–5°C (initial), reflux | |
| Time | 2 hours | |
| Work-Up | Ethyl acetate extraction, brine wash, NaSO drying | |
| Yield | 97.5% |
The reaction begins with cooling the mixture to 0–5°C to control exothermicity, followed by dropwise addition of iodine in THF. Refluxing ensures complete reduction, monitored by thin-layer chromatography (TLC). The high yield underscores the efficiency of NaBH-I systems in selectively reducing imine intermediates while preserving the TBS group .
Mechanistic Insights
Iodine acts as a Lewis acid, polarizing the carbonyl group of the intermediate and facilitating hydride transfer from NaBH. The TBS group’s steric bulk prevents undesired side reactions, such as over-reduction or silyl ether cleavage . This synergy between reagents and protecting group strategy is pivotal for scalability.
Physicochemical Properties
Stability and Solubility
While explicit data on melting/boiling points are scarce, the compound’s stability in organic solvents like THF and ethyl acetate is inferred from its synthesis . Analogues such as 3-[(tert-Butyldimethylsilyl)oxy]-1-propanol (CAS 73842-99-6) are stored at 2–8°C to prevent degradation, suggesting similar recommendations for the title compound .
Table 3: Comparative Solubility Data
| Compound | Solubility Profile | Source |
|---|---|---|
| (R)-2-Amino-3-[(TBS)oxy]-1-propanol | Soluble in THF, ethyl acetate | |
| 3-[(TBS)oxy]-1-propanol | Soluble in DMSO, PEG300 |
Applications and Industrial Relevance
Pharmaceutical Intermediates
Chiral amino alcohols are pivotal in synthesizing β-blockers, antiviral agents, and enzyme inhibitors. The TBS group’s orthogonal protection strategy enables sequential functionalization of polyol frameworks, a common motif in bioactive molecules .
Asymmetric Catalysis
The compound’s amino and hydroxyl groups can coordinate metal catalysts, enhancing enantioselectivity in reactions such as epoxidations and aldol additions. For example, Zhang et al. utilized similar TBS-protected amino alcohols to achieve >90% enantiomeric excess in ketone reductions .
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